Methyl 2-(methylamino)cyclopent-1-ene-1-carboxylate
Description
Methyl 2-(methylamino)cyclopent-1-ene-1-carboxylate (CAS 52909-71-4) is a cyclopentene derivative featuring a methyl ester and a methylamino group at the 1- and 2-positions, respectively. Its molecular formula is C₈H₁₃NO₂, with a molecular weight of 155.20 g/mol . This compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry. Its unsaturated cyclopentene ring and functional groups make it a versatile precursor for further modifications, including cycloadditions and nucleophilic substitutions.
Properties
IUPAC Name |
methyl 2-(methylamino)cyclopentene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-9-7-5-3-4-6(7)8(10)11-2/h9H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCXMHBCJAPLHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(CCC1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52909-71-4 | |
| Record name | methyl 2-(methylamino)cyclopent-1-ene-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(methylamino)cyclopent-1-ene-1-carboxylate typically involves the reaction of cyclopentanone with methylamine under specific conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(methylamino)cyclopent-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Methyl 2-(methylamino)cyclopent-1-ene-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(methylamino)cyclopent-1-ene-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Cyclic Esters with Varying Ring Sizes
Methyl 1-(methylamino)cyclobutanecarboxylate
- Structure: Cyclobutane ring with methyl ester and methylamino groups.
- Molecular Formula: C₇H₁₃NO₂ (MW: 155.18 g/mol).
- Key Data : Synthesized via reactions with ethyl acetate and toluenesulfonate, as described in Reference Example 85 (EP 4,374,877). ¹H-NMR shows signals at δ 2.56–2.31 (m, 7H) and 3.82 (s, 3H) for the methyl ester .
Methyl 1-(methylamino)cyclopentanecarboxylate
- Structure: Cyclopentane ring with methyl ester and methylamino groups.
- Molecular Formula: C₈H₁₅NO₂ (MW: 157.21 g/mol).
- Key Data : LCMS (m/z 411 [M+H]⁺) and HPLC retention time (1.18 min) indicate distinct chromatographic behavior compared to the unsaturated cyclopentene derivative .
- Comparison : Saturated cyclopentane lacks the conjugated double bond of cyclopentene, reducing electronic delocalization and altering reactivity in Diels-Alder reactions.
Substituent Variations on the Cyclopentene Core
Ethyl 2-amino-1-cyclopentene-1-carboxylate (CAS 7149-18-0)
- Structure: Cyclopentene with ethyl ester and amino (NH₂) groups.
- Molecular Formula: C₈H₁₃NO₂ (MW: 155.20 g/mol).
Methyl 2-(chlorosulfonyl)cyclopent-1-ene-1-carboxylate
- Structure : Cyclopentene with methyl ester and chlorosulfonyl (-SO₂Cl) groups.
- Molecular Formula : C₇H₉ClO₄S (MW: 224.66 g/mol).
- Key Data: Calculated LogD (pH 5.5) and H-bond acceptors (3) suggest lower lipophilicity compared to the methylamino analog .
- Comparison: The electron-withdrawing chlorosulfonyl group deactivates the ring, contrasting with the electron-donating methylamino group, which enhances electrophilic substitution rates.
Methyl 2-{[(4-hydroxycyclohexyl)carbamoyl]-amino}cyclopent-1-ene-1-carboxylate (CAS 1610377-05-3)
- Structure : Cyclopentene with a carbamoyl-linked hydroxycyclohexyl group.
- Molecular Formula : C₁₄H₂₂N₂O₄ (MW: 282.34 g/mol).
- Comparison : The bulky hydroxycyclohexyl substituent increases molecular weight by ~127 g/mol, likely improving target binding in drug-receptor interactions but reducing membrane permeability .
2-[(Methylamino)methyl]phenol
- Structure: Phenolic ring with methylamino-methyl group.
- Key Data: Exhibits antibiofilm activity against Staphylococcus aureus at 1.25 µM, with >70% biofilm inhibition. No cytotoxicity observed .
Physicochemical and Analytical Data Comparison
Biological Activity
Methyl 2-(methylamino)cyclopent-1-ene-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
This compound is characterized by a cyclopentene structure with a carboxylate group and a methylamino substituent. Its molecular formula is , and it possesses unique properties that may influence its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Regulation : Similar compounds have been shown to induce cell cycle arrest in cancer cells. For instance, studies have demonstrated that certain cyclopentene derivatives can inhibit cyclin-dependent kinases (CDKs), leading to G1 phase arrest in tumor cells .
- Apoptosis Induction : The compound may activate apoptotic pathways. Research indicates that agents with similar structures can trigger apoptosis in various cancer cell lines through the activation of caspases and the modulation of Bcl-2 family proteins .
- Neuroprotective Effects : Some derivatives exhibit neuroprotective properties by inhibiting histone deacetylases (HDACs), which are linked to neurodegenerative diseases. This inhibition can lead to improved mitochondrial function and reduced oxidative stress in neuronal cells .
Anticancer Activity
A summary of findings related to the anticancer activity of this compound is presented in Table 1.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 15.0 | Apoptosis induction |
| MDA-MB-231 (breast) | 12.5 | Cell cycle arrest |
| A549 (lung cancer) | 18.0 | CDK inhibition |
Table 1: Anticancer Activity of this compound
Neuroprotective Activity
In studies examining neuroprotective effects, the compound demonstrated significant inhibition of HDAC6, with an IC50 value reported at approximately 0.74 µM, indicating strong potential for neuroprotection against conditions like Alzheimer's disease .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Cancer Cell Lines : In a controlled study, the compound was tested against multiple cancer cell lines, showing a dose-dependent reduction in cell viability and significant apoptotic activity, particularly in HeLa and MDA-MB-231 cells .
- Neuroprotection in Animal Models : In vivo studies involving transgenic mice models for Alzheimer's disease indicated that treatment with the compound resulted in improved cognitive functions and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Methyl 2-(methylamino)cyclopent-1-ene-1-carboxylate to ensure high yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions with careful control of reagents and conditions. For example, in analogous cyclopentane derivatives, ethyl acetate is used as a solvent for intermediate isolation, and silica gel chromatography (with ethyl acetate/methanol gradients) is employed for purification, achieving yields up to 90% . Critical factors include:
- Reagent stoichiometry : Exact molar ratios (e.g., 1:1 for reactants) to minimize side products .
- Temperature control : Reactions often proceed under nitrogen atmospheres to prevent oxidation of sensitive intermediates .
- Purification : Column chromatography or recrystallization to isolate the target compound from byproducts .
Q. How can spectroscopic techniques (NMR, LCMS) confirm the structural integrity of this compound?
- Methodological Answer :
- 1H-NMR : Key signals include δ 2.56–2.31 ppm (multiplet for cyclopentene protons and methylamino groups) and δ 3.82 ppm (singlet for methyl ester) in DMSO-d6 . Splitting patterns (e.g., doublets for aromatic protons in byproducts) help identify substituents.
- LCMS : A molecular ion peak at m/z 428 [M+H]+ and retention time of 0.61 minutes under specific HPLC conditions (e.g., SQD-FA05) confirm molecular weight and purity .
Advanced Research Questions
Q. How does the methylamino group influence the reactivity of the cyclopentene ring in further functionalization?
- Methodological Answer : The methylamino group acts as both an electron donor (via lone pairs) and a steric hindrance factor. For example:
- Nucleophilic substitution : The amine group can activate adjacent positions for electrophilic attacks but may require protection (e.g., tosylation) to prevent unwanted side reactions during ester hydrolysis .
- Ring strain effects : The cyclopentene ring’s strain (evident in analogs like methyl 2-cyanocyclobutane-1-carboxylate) enhances reactivity in cycloaddition or oxidation reactions .
Q. What computational methods are suitable for predicting the conformational stability of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Tautomerization : Assessing energy barriers between enamine and imine forms.
- Transition states : For ring-opening or functional group transformations.
- Crystallography : SHELX software refines X-ray diffraction data to resolve bond angles and torsional strain, critical for understanding packing behavior .
Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer : Discrepancies may arise from solvent polarity (e.g., DMSO-d6 vs. CDCl3), residual moisture, or impurities. Strategies include:
- Standardized protocols : Replicating conditions from validated syntheses (e.g., cooling intermediates to <10°C to prevent decomposition) .
- Spiking experiments : Adding authentic samples to NMR or LCMS runs to identify overlapping signals .
Experimental Design & Data Analysis
Q. What strategies optimize the purification of hygroscopic intermediates in the synthesis of this compound?
- Methodological Answer :
- Inert atmosphere : Use gloveboxes or Schlenk lines during filtration and drying .
- Lyophilization : Freeze-drying under vacuum to remove traces of water or volatile solvents .
- Hygroscopicity testing : Monitor weight gain over time in controlled humidity chambers.
Q. How can reaction conditions be tailored to minimize racemization in chiral derivatives of this compound?
- Methodological Answer :
- Chiral catalysts : Use enantioselective catalysts (e.g., Ru-BINAP complexes) for asymmetric synthesis.
- Low-temperature reactions : Slow kinetics at reduced temperatures (e.g., –20°C) suppress epimerization .
- HPLC chiral columns : Validate enantiomeric excess (ee) using columns like Chiralpak AD-H .
Comparative Analysis
Q. How does the reactivity of this compound compare to its cyclopropane or cyclohexane analogs?
- Methodological Answer :
- Ring strain : Cyclopentene’s moderate strain (vs. high strain in cyclopropane) balances reactivity and stability, enabling selective oxidation or Diels-Alder reactions .
- Steric effects : Larger rings (e.g., cyclohexane) reduce steric hindrance around the methylamino group, altering nucleophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
